Patent-Preferred Substitution: 3-Fluoro Explicitly Claimed Alongside 3-Chloro and 3-Bromo in Quinazoline Tyrosine Kinase Inhibitors
European patent EP1460072A1 (GlaxoSmithKline, 2004) explicitly enumerates and claims three distinct 4-benzyloxy-3-haloaniline-derived compounds within the same quinazoline chemical series: N-[4-(Benzyloxy)-3-fluorophenyl]- (3-fluoro), N-(3-Chloro-4-benzyloxyphenyl)- (3-chloro), and the corresponding 3-bromo analog [1]. The patent designates the 3-fluoro substituted compound as a 'preferred compound' and states that R₄ is 'especially 3-fluoro' in the most preferred embodiments [1]. This establishes that the 3-fluoro, 3-chloro, and 3-bromo variants are considered distinct, non-interchangeable chemical entities for intellectual property purposes, and that the 3-fluoro substitution is an independently validated, specifically preferred structural choice by the originating innovator (GlaxoSmithKline).
| Evidence Dimension | Patent claiming status: specific enumeration of 3-substituent variants |
|---|---|
| Target Compound Data | N-[4-(Benzyloxy)-3-fluorophenyl]-6-[2-({[2-(methanesulphonyl)ethyl]amino}methyl)-1,3-thiazol-4-yl]-4-quinazolinamine (explicitly claimed as a preferred compound) |
| Comparator Or Baseline | N-(3-Chloro-4-benzyloxyphenyl)-6-[2-({[2-(methanesulphonyl)ethyl]amino}methyl)-1,3-thiazol-4-yl]-4-quinazolinamine (claimed alongside) and 4-Benzyloxy-3-bromophenyl analog (claimed alongside) |
| Quantified Difference | All three halogen variants are separately and explicitly claimed as preferred compounds; the 3-fluoro variant is designated as 'especially preferred' in the specification |
| Conditions | Patent EP1460072A1, quinazoline and pyridopyrimidine series, protein tyrosine kinase inhibition context |
Why This Matters
For organizations prosecuting kinase inhibitor patents or developing proprietary quinazoline-based candidates, the availability of the 3-fluoro variant as a distinct, patent-preferred building block enables freedom-to-operate differentiation from the more extensively exemplified 3-chloro (lapatinib-class) aniline intermediates.
- [1] Carter M, Cockerill GS, Guntrip SB, Lackey KE, Smith KJ. EP1460072A1: Bicyclic heteroaromatic compounds as protein tyrosine kinase inhibitors. Glaxo Group Limited. Filed 2003-03-04, published 2004-09-22. See: preferred compounds list, Lines 167-175 (N-[4-(Benzyloxy)-3-fluorophenyl]-, N-(3-Chloro-4-benzyloxyphenyl)- derivatives) and specification Lines 143-156 (R₄ 'especially 3-fluoro'). View Source
